

# Spectral Analysis of H-DL-Glu(Ome)-OMe.HCl: A Technical Guide

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## Compound of Interest

Compound Name: *H-DL-Glu(Ome)-OMe.HCl*

Cat. No.: B079792

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **H-DL-Glu(Ome)-OMe.HCl** (Dimethyl DL-glutamate hydrochloride), a key intermediate in pharmaceutical synthesis and biochemical research. This document presents available data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols for acquiring such data.

## Physicochemical Properties

Property	Value	Source
Chemical Formula	C <sub>7</sub> H <sub>14</sub> ClNO <sub>4</sub>	--INVALID-LINK--[1]
Molecular Weight	211.64 g/mol	--INVALID-LINK--[1]
CAS Number	13515-99-6	--INVALID-LINK--[1]
Appearance	White to off-white solid	--INVALID-LINK--[2]

## Spectroscopic Data

The spectral data presented below is for the L-enantiomer, H-L-Glu(Ome)-OMe.HCl, which is spectroscopically identical to the DL-racemic mixture in non-chiral environments for NMR, IR, and MS.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Full NMR spectra for L-glutamic acid, dimethyl ester, hydrochloride are available on [--INVALID-LINK--](#).[\[3\]](#)[\[4\]](#)

<sup>1</sup>H NMR (400 MHz, D<sub>2</sub>O)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Reference
4.24 - 4.19	m	1H	α-CH	<a href="#">--INVALID-LINK--</a> <a href="#">[5]</a>
3.85	s	3H	γ-COOCH <sub>3</sub>	<a href="#">--INVALID-LINK--</a> <a href="#">[5]</a>
3.73	s	3H	α-COOCH <sub>3</sub>	<a href="#">--INVALID-LINK--</a> <a href="#">[5]</a>
2.65	td, J = 7.3, 2.2 Hz	2H	γ-CH <sub>2</sub>	<a href="#">--INVALID-LINK--</a> <a href="#">[5]</a>
2.37 - 2.13	m	2H	β-CH <sub>2</sub>	<a href="#">--INVALID-LINK--</a> <a href="#">[5]</a>

<sup>13</sup>C NMR (101 MHz, D<sub>2</sub>O)

Chemical Shift (δ) ppm	Assignment	Reference
174.8	γ-C=O	<a href="#">--INVALID-LINK--</a> <a href="#">[5]</a>
170.2	α-C=O	<a href="#">--INVALID-LINK--</a> <a href="#">[5]</a>
53.6	α-CH	<a href="#">--INVALID-LINK--</a> <a href="#">[5]</a>
52.4	γ-OCH <sub>3</sub>	<a href="#">--INVALID-LINK--</a> <a href="#">[5]</a>
52.0	α-OCH <sub>3</sub>	<a href="#">--INVALID-LINK--</a> <a href="#">[5]</a>
29.2	γ-CH <sub>2</sub>	<a href="#">--INVALID-LINK--</a> <a href="#">[5]</a>
24.7	β-CH <sub>2</sub>	<a href="#">--INVALID-LINK--</a> <a href="#">[5]</a>

## Infrared (IR) Spectroscopy

An FTIR spectrum for L-glutamic acid, dimethyl ester, hydrochloride is available on [INVALID-LINK](#).<sup>[6]</sup> Key expected absorptions are detailed in the experimental protocols.

## Mass Spectrometry (MS)

A mass spectrum (GC-MS) for L-glutamic acid, dimethyl ester, hydrochloride is available on [INVALID-LINK](#).<sup>[7]</sup>

m/z	Interpretation
176.1	[M+H] <sup>+</sup> of the free base (C <sub>7</sub> H <sub>13</sub> NO <sub>4</sub> )
211.1	[M] <sup>+</sup> of the hydrochloride salt (less common)

## Experimental Protocols

### NMR Spectroscopy

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra for structural elucidation and purity assessment.

Materials:

- **H-DL-Glu(Ome)-OMe.HCl**
- Deuterated solvent (e.g., D<sub>2</sub>O, DMSO-d<sub>6</sub>)
- NMR tubes
- NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

- **Sample Preparation:** Dissolve approximately 5-10 mg of **H-DL-Glu(Ome)-OMe.HCl** in 0.5-0.7 mL of the chosen deuterated solvent directly in an NMR tube.
- **Instrument Setup:**

- Tune and shim the spectrometer to the solvent.
- Set the appropriate acquisition parameters for  $^1\text{H}$  and  $^{13}\text{C}$  NMR.
- Data Acquisition:
  - Acquire the  $^1\text{H}$  spectrum.
  - Acquire the  $^{13}\text{C}$  spectrum. A proton-decoupled pulse program is standard.
- Data Processing:
  - Apply Fourier transformation to the raw data.
  - Phase the spectra and perform baseline correction.
  - Calibrate the chemical shift scale to the residual solvent peak.
  - Integrate the peaks in the  $^1\text{H}$  spectrum.

## Infrared (IR) Spectroscopy

Objective: To identify functional groups present in the molecule.

Materials:

- **H-DL-Glu(Ome)-OMe.HCl**
- Potassium bromide (KBr) for solid-state pellet
- Or Attenuated Total Reflectance (ATR) accessory
- FTIR Spectrometer

Procedure (KBr Pellet Method):

- Sample Preparation: Mix a small amount of **H-DL-Glu(Ome)-OMe.HCl** (1-2 mg) with approximately 100 mg of dry KBr powder in an agate mortar and pestle.

- Grind the mixture to a fine, uniform powder.
- Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
- Data Acquisition:
  - Place the KBr pellet in the sample holder of the FTIR spectrometer.
  - Acquire a background spectrum of the empty sample compartment.
  - Acquire the sample spectrum.
- Data Analysis: Identify characteristic absorption bands for functional groups such as N-H (amine hydrochloride), C=O (ester), and C-O stretches.

## Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

- **H-DL-Glu(Ome)-OMe.HCl**
- Solvent (e.g., methanol, acetonitrile/water)
- Mass Spectrometer (e.g., with Electrospray Ionization - ESI)

Procedure (ESI-MS):

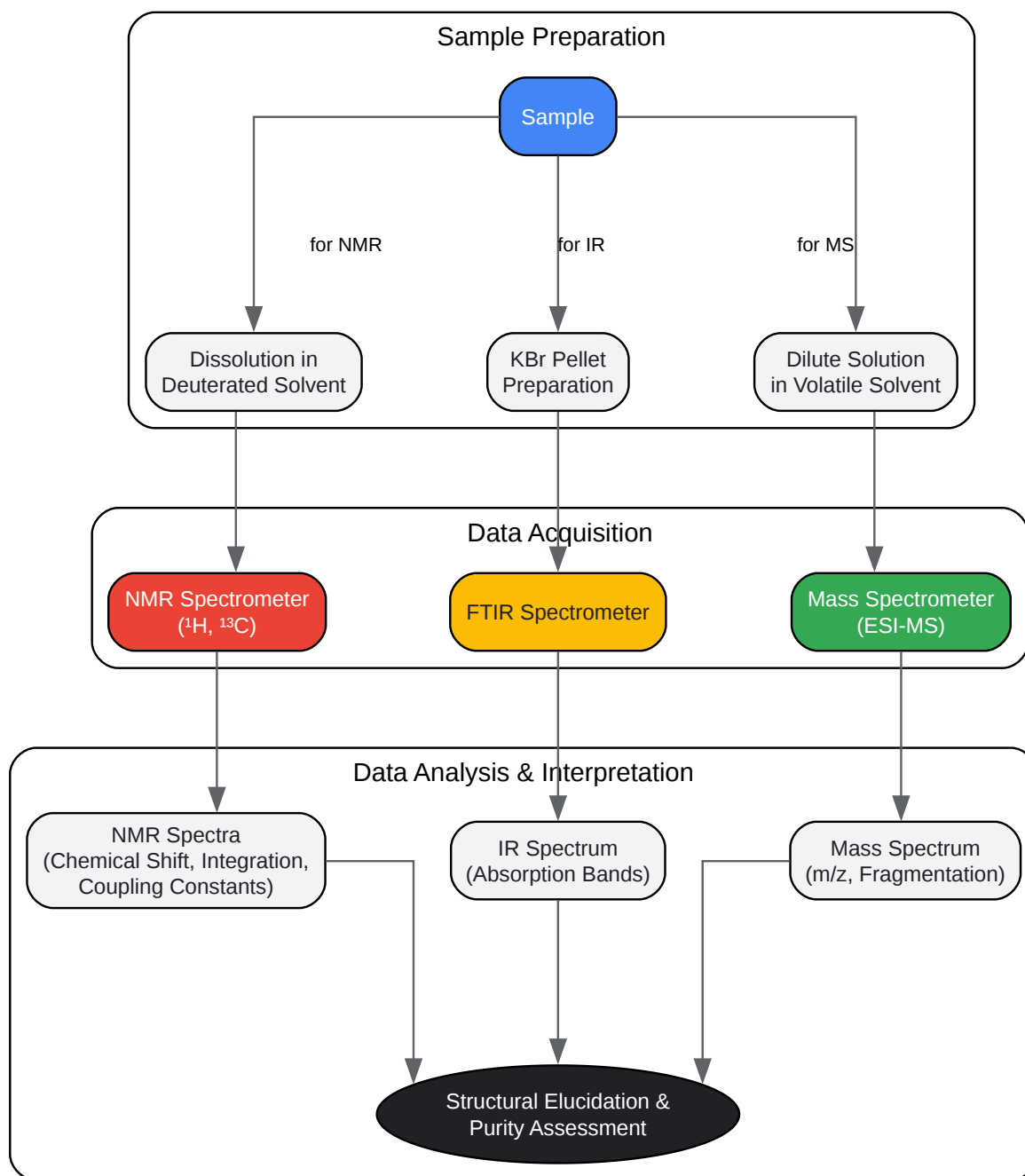
- Sample Preparation: Prepare a dilute solution of **H-DL-Glu(Ome)-OMe.HCl** in a suitable solvent (e.g., 1 mg/mL in methanol).
- Instrument Setup:
  - Calibrate the mass spectrometer using a known standard.
  - Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature).

- Data Acquisition:
  - Infuse the sample solution into the mass spectrometer.
  - Acquire the mass spectrum in positive ion mode.
- Data Analysis:
  - Identify the molecular ion peak, typically observed as the protonated molecule  $[M+H]^+$  of the free base.
  - Analyze any significant fragment ions to confirm the structure.

## Workflow and Data Analysis Visualization

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like **H-DL-Glu(Ome)-OMe.HCl**.

## Spectral Analysis Workflow for H-DL-Glu(Ome)-OMe.HCl

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Caption: Workflow for spectral data acquisition and analysis.

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## References

- 1. chemscene.com [chemscene.com]
- 2. caymanchem.com [caymanchem.com]
- 3. spectrabase.com [spectrabase.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. L-Glutamic acid dimethyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
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